3-(Carbamimidoyl)-1,1-dimethylurea

説明

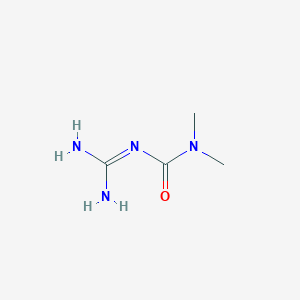

3-(Carbamimidoyl)-1,1-dimethylurea: is an organic compound with a unique structure that includes a carbamimidoyl group attached to a dimethylurea backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea typically involves the reaction of dimethylurea with a suitable carbamimidoylating agent. One common method includes the use of cyanamide or its derivatives under controlled conditions to introduce the carbamimidoyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions: 3-(Carbamimidoyl)-1,1-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The carbamimidoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, organic solvents like dichloromethane or acetonitrile.

Major Products:

Oxidation: Urea derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Substituted urea derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Applications

-

Thrombin Inhibition

- 3-(Carbamimidoyl)-1,1-dimethylurea serves as a weakly basic thrombin inhibitor, which is significant in anticoagulant therapy. Thrombin is a key enzyme in the coagulation cascade, and its inhibition can help manage thrombotic disorders. The compound's structure allows it to interact effectively with thrombin, making it a candidate for further drug development aimed at preventing blood clots .

- Drug Formulation

- Synthesis of Other Compounds

Agricultural Applications

- Pesticide Development

Industrial Applications

- Textile Industry

Table 1: Summary of Applications

Case Study 1: Thrombin Inhibition

A study conducted on the efficacy of this compound as a thrombin inhibitor demonstrated promising results in vitro. The compound showed a significant reduction in thrombin activity compared to control groups, suggesting its potential use in anticoagulant therapies.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing derivatives of this compound exhibited enhanced pest control compared to traditional pesticides. These formulations not only improved crop yield but also reduced environmental impact due to lower toxicity levels.

作用機序

The mechanism of action of 3-(Carbamimidoyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in therapeutic effects.

類似化合物との比較

1-Carbamimidoyl-1-methylurea: Similar structure with one less methyl group.

3-Carbamimidoyl-1,1-diethylurea: Similar structure with ethyl groups instead of methyl groups.

1-Carbamimidoyl-3-methylurea: Similar structure with the carbamimidoyl group attached to a different position.

Uniqueness: 3-(Carbamimidoyl)-1,1-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the urea backbone enhances its stability and reactivity compared to similar compounds with different alkyl substitutions.

生物活性

3-(Carbamimidoyl)-1,1-dimethylurea, also known by its CAS number 118632-64-7, is an organic compound characterized by a unique structure that includes a carbamimidoyl group attached to a dimethylurea backbone. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure allows for specific interactions with biological targets, which is crucial for its activity as an enzyme inhibitor and potential therapeutic agent.

The mechanism of action of this compound involves its interaction with various enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in therapeutic effects against several diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. This property positions it as a candidate for further development in the field of antimicrobial therapeutics.

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases and kinases that are critical in cancer progression and other diseases .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies on rats, the compound exhibited renal alterations at higher doses but was not found to be mutagenic . The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg body weight per day .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : One study tested various concentrations of the compound against common pathogenic bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations above 100 µg/mL.

- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results suggested that this compound could effectively reduce kinase activity by up to 70% at optimal concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 1-Carbamimidoyl-1-methylurea | One less methyl group | Similar enzyme inhibition properties |

| 3-Carbamimidoyl-1,1-diethylurea | Ethyl groups instead of methyl groups | Enhanced stability but similar activity |

| 1-Carbamimidoyl-3-methylurea | Carbamimidoyl group at different position | Varies in potency against specific targets |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Carbamimidoyl)-1,1-dimethylurea, and how can reaction parameters be optimized for high yield and purity?

- Methodology : Adapt protocols for analogous urea derivatives, such as refluxing carbamimidoyl precursors with dimethylamine in methanol under controlled pH. Critical parameters include temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of carbamimidoyl chloride to dimethylamine), and purification via recrystallization or column chromatography. Evidence from similar syntheses highlights the importance of HCl scavengers (e.g., triethylamine) to minimize side reactions .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- Techniques :

- NMR : Use and NMR to confirm substituent integration and carbamimidoyl group presence (e.g., δ~6.5–7.5 ppm for NH protons) .

- IR : Identify characteristic urea C=O stretches (~1640–1680 cm) and NH bending modes (~1550 cm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Purity : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

Q. How can researchers design initial bioactivity screens to evaluate the compound’s herbicidal or enzyme-inhibitory potential?

- Approach : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity studies) or algal/cyanobacterial growth inhibition tests. For example, reference protocols from cyanobacterial bioassays (e.g., Synechococcus PCC 7942) to assess photosynthetic disruption .

- Dosage : Establish a concentration range (0.1–100 µM) based on EC values of structurally related urea herbicides .

Advanced Research Questions

Q. What experimental strategies are suitable for investigating the compound’s mechanism of action in biological systems?

- In vitro models : Use isolated chloroplasts or mitochondrial preparations to study electron transport chain inhibition (e.g., PSII targeting via oxygen evolution assays) .

- In vivo models : Apply metabolomic profiling (LC-MS/MS) to track secondary metabolite changes in model organisms (e.g., Arabidopsis thaliana) exposed to the compound .

- Computational docking : Perform molecular dynamics simulations to predict binding affinities with target proteins (e.g., D1 protein in PSII) .

Q. How can researchers address contradictions in bioactivity data across different studies?

- Root causes : Variability may arise from differences in test organisms, solvent systems (e.g., DMSO vs. water), or impurity profiles.

- Resolution :

- Standardize bioassay conditions (e.g., ISO 11348 for algal toxicity) .

- Re-evaluate compound purity via orthogonal methods (e.g., NMR + HPLC) and quantify impurities (e.g., dichlorophenyl by-products) .

- Conduct meta-analyses of published EC values to identify trends or outliers .

Q. What methodologies are recommended for studying environmental degradation pathways and metabolite identification?

- Degradation studies :

- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254–365 nm) and identify photoproducts using high-resolution mass spectrometry .

Q. How can synergistic interactions between this compound and other agrochemicals be systematically evaluated?

- Experimental design :

- Use a checkerboard assay to test combinations with herbicides (e.g., glyphosate) or fungicides. Calculate synergy scores via the Wadley method .

- Apply factorial design (e.g., 2 experiments) to optimize ratios and minimize antagonistic effects .

- Data analysis : Compute combination indices (CI) using CompuSyn software, where CI <1 indicates synergy .

Q. Methodological Notes

特性

IUPAC Name |

3-(diaminomethylidene)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQMVUUWPSXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603139 | |

| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118632-64-7 | |

| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carbamimidoyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。